molecular formula C9H10FIO3 B14051458 1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene

1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene

Cat. No.: B14051458
M. Wt: 312.08 g/mol
InChI Key: VOXVDABZHQJJGC-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 It is a derivative of benzene, featuring methoxy, iodo, and fluoromethoxy substituents

Preparation Methods

The synthesis of 1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene typically involves multiple steps, starting from a benzene derivative. The synthetic route may include:

    Halogenation: Introduction of iodine into the benzene ring.

    Methoxylation: Addition of methoxy groups (-OCH3) to the benzene ring.

    Fluoromethoxylation: Introduction of the fluoromethoxy group (-OCH2F).

Reaction conditions often involve the use of specific catalysts and solvents to facilitate these transformations. Industrial production methods may employ continuous flow reactors to optimize reaction efficiency and yield .

Chemical Reactions Analysis

1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The presence of electron-donating methoxy groups and electron-withdrawing iodine and fluoromethoxy groups influences its reactivity and interaction with other molecules. These interactions can affect various molecular pathways, leading to its observed effects .

Comparison with Similar Compounds

1,2-Dimethoxy-3-iodo-4-(fluoromethoxy)benzene can be compared with similar compounds such as:

    1,2-Dimethoxy-4-iodo-3-(fluoromethoxy)benzene: Similar structure but different substitution pattern.

    1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethoxy group.

    1,3-Dimethoxy-4-iodobenzene: Lacks the fluoromethoxy group.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C9H10FIO3

Molecular Weight

312.08 g/mol

IUPAC Name

1-(fluoromethoxy)-2-iodo-3,4-dimethoxybenzene

InChI

InChI=1S/C9H10FIO3/c1-12-7-4-3-6(14-5-10)8(11)9(7)13-2/h3-4H,5H2,1-2H3

InChI Key

VOXVDABZHQJJGC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OCF)I)OC

Origin of Product

United States

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